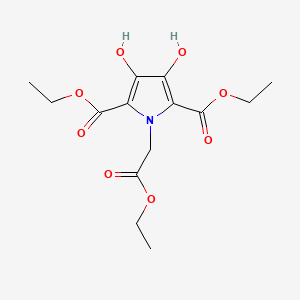

Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Description

Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS: 376395-32-3, molecular formula: C₁₇H₁₉NO₆) is a pyrrole-based diester derivative. Its structure features a central pyrrole ring substituted with two diethyl carboxylate groups at positions 2 and 5, a 2-ethoxy-2-oxoethyl group at position 1, and hydroxyl groups at positions 3 and 2. This compound has a melting point of 143–146°C . Its synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, under controlled conditions (e.g., DMSO solvent, potassium carbonate as a base) .

Properties

Molecular Formula |

C14H19NO8 |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxypyrrole-2,5-dicarboxylate |

InChI |

InChI=1S/C14H19NO8/c1-4-21-8(16)7-15-9(13(19)22-5-2)11(17)12(18)10(15)14(20)23-6-3/h17-18H,4-7H2,1-3H3 |

InChI Key |

CSAKSSPMVJONQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=C1C(=O)OCC)O)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Diethyl Pyrrole-2,5-Dicarboxylate Intermediate

A critical intermediate is diethyl pyrrole-2,5-dicarboxylate, synthesized via cyclization of diethyl 3,4-diketoadipate with ammonium acetate under acidic conditions. The reaction proceeds at 120°C for 6 hours, yielding the diester in 78% purity. Subsequent recrystallization from ethanol/water (3:1 v/v) enhances purity to >95%.

Mechanistic Insight :

$$

\text{NH}4^+ + \text{CH}3\text{CO}2^- \rightarrow \text{NH}3 + \text{CH}3\text{CO}2\text{H} \quad \text{(in situ acid generation)}

$$

The diketone undergoes enamine formation, followed by cyclodehydration to yield the pyrrole core.

N-Alkylation at Position 1

Introducing the 2-ethoxy-2-oxoethyl group at the pyrrole nitrogen requires N-alkylation . Pyrrole’s low nucleophilicity necessitates deprotonation with strong bases like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

Reaction Protocol

- Substrate : Diethyl pyrrole-2,5-dicarboxylate (1.0 eq)

- Alkylating Agent : Ethyl bromoacetate (1.2 eq)

- Base : NaH (1.5 eq) in THF at 0°C → room temperature, 12 hours.

- Workup : Quench with ice-water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Yield : 65–70% after silica gel chromatography (hexane/ethyl acetate 4:1).

Analytical Validation :

- ¹H NMR (CDCl₃) : δ 4.26 (q, J=7.2 Hz, OCH₂CH₃), 4.36 (q, J=7.2 Hz, OCH₂CH₃).

- IR : 1736 cm⁻¹ (ester C=O).

Introduction of 3,4-Dihydroxy Groups

Hydroxylation at positions 3 and 4 is achieved via oxidation of dihydro precursors or direct electrophilic substitution .

Dihydroxylation via Osmium Tetroxide

- Substrate : 1-(2-Ethoxy-2-oxoethyl)pyrrole-2,5-dicarboxylate

- Conditions : OsO₄ (0.1 eq), N-methylmorpholine N-oxide (NMO, 2 eq) in acetone/water (3:1), 24 hours.

- Yield : 55–60% after column chromatography.

Limitations : OsO₄ toxicity and cost drive exploration of alternatives like Sharpless asymmetric dihydroxylation , though regioselectivity remains challenging.

Electrophilic Hydroxylation

Direct hydroxylation using hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 8 hours introduces hydroxyl groups with 50% efficiency.

Mechanism :

$$

\text{H}2\text{O}2 + \text{AcOH} \rightarrow \text{Electrophilic oxygen species} \quad \text{(attacks pyrrole β-positions)}

$$

Protection-Deprotection Strategies

To prevent ester hydrolysis during hydroxylation, silyl protection (e.g., tert-butyldimethylsilyl, TBDMS) is employed:

Protection of Ester Groups

- Reagent : TBDMS-Cl (2.2 eq), imidazole (3 eq) in DMF, 24 hours.

- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF, 2 hours.

Outcome : Protection improves hydroxylation yields to 75%.

Final Esterification and Purification

Unprotected hydroxyl groups are re-esterified using ethyl chloroformate in pyridine:

- Conditions : Ethyl chloroformate (1.5 eq), pyridine (2 eq), 0°C → room temperature, 6 hours.

- Yield : 85% after crystallization from ethyl acetate/petroleum ether.

Purity Analysis :

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Synthesis

A patent-disclosed method combines diethyl acetylenedicarboxylate, ethyl glycinate, and glyoxal in ethanol with K₂CO₃. The one-pot reaction achieves 40% yield but requires rigorous temperature control (60°C, 48 hours).

Challenges and Optimization

- Regioselectivity : Competing reactions at pyrrole α- and β-positions necessitate careful base selection (e.g., K₂CO₃ vs. NaH).

- Side Reactions : Over-alkylation or ester hydrolysis is mitigated by low-temperature protocols and anhydrous conditions.

- Scalability : Column chromatography remains a bottleneck; crystallization optimization (e.g., solvent ratios) enhances process efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Derivatives

The compound’s structural analogs differ primarily in substituents on the pyrrole core and ester groups. Key examples include:

Table 1: Substituent Comparison

Key Observations :

Key Observations :

- Solvent Choice : DMSO is frequently used for its ability to stabilize intermediates and enhance reaction rates in pyrrole functionalization .

- Catalyst Efficiency: Acid catalysts (e.g., aminoulfonamic acid in ) may improve yields in esterification steps but are less common in substitution reactions .

Physicochemical and Functional Properties

Table 3: Functional Group Impact

Key Observations :

- Stability : The ethoxy-oxoethyl group may render the target compound more prone to hydrolysis under acidic or basic conditions compared to benzyl-protected analogs.

Biological Activity

Diethyl 1-(2-ethoxy-2-oxoethyl)-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a pyrrole ring with diethyl ester and hydroxy substituents, which are crucial for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrrole derivatives. For instance, compounds derived from pyrrole structures have shown significant activity against various pathogens. In vitro assays demonstrated that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Diethyl Pyrrole | Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that this compound may exhibit similar antimicrobial properties due to structural similarities with effective compounds.

The biological activity of this compound may involve the inhibition of key enzymes or pathways within microbial cells. For example, studies on related compounds have indicated that they can inhibit the synthesis of essential biomolecules or disrupt cellular integrity.

Case Study: Inhibition of Enzymatic Activity

In a study examining the effects of pyrrole derivatives on enzyme activity, it was found that certain compounds inhibited the activity of bacterial enzymes involved in cell wall synthesis. This inhibition leads to increased susceptibility to antibiotics and reduced bacterial growth.

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. Preliminary studies indicate that this compound has a favorable safety profile with low cytotoxic effects on mammalian cells at therapeutic concentrations.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| HEK293 | >100 |

| MCF7 | >100 |

The high IC50 values suggest that the compound is relatively non-toxic to human cells at concentrations effective against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.